molecular formula C19H16N2O5S B2769820 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide CAS No. 2034341-33-6

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide

Cat. No.: B2769820
CAS No.: 2034341-33-6
M. Wt: 384.41
InChI Key: IQCSBUHMTNDGRN-UHFFFAOYSA-N
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Description

N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring two distinct aromatic moieties: a 1,3-benzodioxole group and a 5-(thiophen-3-yl)furan-2-yl group.


Synthesis of such compounds typically involves coupling substituted amines with ethanedioic acid derivatives. For example, carbodiimide-mediated amide bond formation (as seen in ) is a plausible route for assembling the ethanediamide core . Computational tools like SHELX and WinGX () are often employed to validate structural configurations and crystallographic data .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-18(20-8-12-1-3-16-17(7-12)25-11-24-16)19(23)21-9-14-2-4-15(26-14)13-5-6-27-10-13/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCSBUHMTNDGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Formation of the Furan Ring: The furan ring can be synthesized through the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and furan rings through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole, thiophene, or furan derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide exhibit significant anticancer properties. They may function by inhibiting specific pathways involved in tumor growth and metastasis.
    • Case Study : A study published in the British Journal of Pharmacology highlighted that derivatives of benzodioxole compounds showed promising results in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer therapeutics .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.
    • Data Table : Neuroprotective Effects of Related Compounds
    Compound NameMechanism of ActionTarget DiseaseReference
    Compound AInhibition of oxidative stressAlzheimer's Disease
    Compound BModulation of neurotransmitter levelsParkinson's Disease

Biochemical Applications

  • Biochemical Probes :
    • The compound serves as a biochemical probe for studying receptor interactions and signaling pathways. Its unique structural features allow it to bind selectively to certain receptors, facilitating research in pharmacodynamics.
    • Research Insight : Investigations into G protein-coupled receptors (GPCRs) have utilized similar compounds to elucidate receptor-ligand interactions .
  • Enzyme Inhibition Studies :
    • This compound has shown potential as an enzyme inhibitor in various biochemical assays, particularly those targeting kinases involved in cell signaling.
    • Case Study : A study demonstrated that related compounds inhibited specific kinases, leading to reduced cellular proliferation in cancer cell lines .

Material Science Applications

  • Organic Electronics :
    • The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to transport charge efficiently is crucial for enhancing device performance.
    • Data Table : Electronic Properties of Related Compounds
    Compound NameConductivity (S/cm)Application Area
    Compound C10^-4OLEDs
    Compound D10^-5OPVs
  • Polymer Composites :
    • Incorporating this compound into polymer matrices can improve mechanical and thermal properties, making it valuable in developing advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The ethanediamide scaffold is shared among several compounds, but substituents dictate their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Compound Name (Abbreviation) Substituents (R1, R2) Molecular Weight (g/mol) Biological Target Key Features
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide R1: 1,3-Benzodioxol-5-ylmethyl; R2: [5-(thiophen-3-yl)furan-2-yl]methyl ~445.45* Not explicitly stated (inferred: falcipain-2) Hybrid heterocyclic system (thiophene-furan) enhances π-π stacking potential.
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) R1: 1,3-Benzodioxol-5-yl; R2: 1-methyltetrahydroquinolinylethyl ~463.52 Falcipain-2 Tetrahydroquinoline moiety may improve blood-brain barrier penetration.
ICD (N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) R1: Biphenyl-4-ylcarbonyl; R2: Indole-2-carboxamide ~428.48 Falcipain-2 Biphenyl group enhances hydrophobic interactions.
Compound from (N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide) R1: 1,3-Benzodioxol-5-yl; R2: Tetrahydrofuran-2-ylmethyl ~552.57 Not specified Piperazine and fluorophenyl groups suggest CNS activity .

*Calculated using ChemDraw.

Structure-Activity Relationships (SAR)

  • Benzodioxole Group : Present in both the target compound and QOD, this moiety is associated with enzyme inhibition due to its electron-rich aromatic system, which may interact with catalytic cysteine residues in falcipain-2 .
  • Linker Flexibility : Ethanediamide derivatives with rigid substituents (e.g., ICD’s biphenyl group) exhibit stronger hydrophobic interactions, while flexible linkers (e.g., ’s piperazine) may enhance conformational adaptability .

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant studies that elucidate its pharmacological properties.

Chemical Structure

The compound features a benzodioxole moiety and a thiophene-furan hybrid structure, which are known to influence its biological interactions. The IUPAC name of the compound reflects its intricate design, which is crucial for its activity against various biological targets.

Synthesis

The synthesis involves several key steps:

  • Formation of the benzodioxole ring : Typically achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the furan and thiophene groups : This can be accomplished through Friedel-Crafts acylation or similar methods to ensure proper orientation and reactivity.
  • Formation of the amide bond : This is critical for the final structure and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : It may inhibit or activate certain enzymes, leading to altered metabolic pathways.
  • Receptors : Binding affinity to various receptors can modulate signaling pathways, impacting cellular responses.

Biological Activity Data

Recent studies have explored the compound's potential in various areas:

Anticancer Activity

Research indicates that similar compounds with benzodioxole structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have demonstrated:

  • Inhibition of thymidylate synthase (TS) : A crucial enzyme in DNA synthesis.
    • IC50 values ranging from 1.95 to 4.24 μM have been reported for related structures, suggesting potential efficacy in cancer treatment .

Antimicrobial Properties

Preliminary findings suggest that derivatives of this compound may exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Activity : A related compound demonstrated significant antiproliferative effects in vitro against multiple cancer cell lines, including MCF-7 and HCT-116. The study highlighted the compound's potential as a lead in drug development targeting cancer .
  • Antimicrobial Evaluation : In a comparative study, compounds structurally similar to this compound showed promising results against both gram-positive and gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Data Summary Table

Biological ActivityTargetIC50 (μM)Reference
AnticancerThymidylate Synthase1.95 - 4.24
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified

Q & A

Q. Critical Conditions :

StepReagents/ConditionsMonitoring Technique
CouplingEDCl/HOBt, 0–5°CTLC (Rf comparison)
PurificationColumn chromatography (silica gel)HPLC for final purity ≥95%

Basic: How is the crystal structure of this compound determined?

Methodological Answer :
X-ray crystallography is the gold standard:

Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation.

Structure solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

Visualization : WinGX/ORTEP software generates anisotropic displacement ellipsoids and packing diagrams .

  • Key parameters : Report bond angles, torsion angles, and hydrogen bonding interactions to confirm stereochemistry.

Basic: What analytical techniques ensure purity and structural fidelity?

Q. Methodological Answer :

  • TLC/HPLC : Monitor reaction progress and purity using mobile phases like ethyl acetate/hexane (TLC) or acetonitrile/water (HPLC) .
  • NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–7.5 ppm for benzodioxole/thiophene) and amide NH (δ 8.0–10.0 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .

Advanced: How can reaction conditions be optimized for scalability and yield?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to test variables like temperature, solvent ratio, and catalyst loading .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., coupling reactions) .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving thiophene rings .

Q. Example Optimization Table :

VariableRange TestedOptimal ValueImpact on Yield
Temperature0–50°C25°CPrevents decomposition
Solvent (DMF:H2O)9:1 to 5:17:1Maximizes solubility

Advanced: How to assess stability under physiological conditions?

Q. Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC .
  • Thermal stress : Heat at 40–60°C for 72h; monitor decomposition products using LC-MS .
  • Photostability : Expose to UV light (320–400 nm) and quantify isomerization or ring-opening reactions .

Advanced: What computational methods predict biological activity and reactivity?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Focus on interactions with the benzodioxole and thiophene moieties .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD simulations : Assess stability in lipid bilayers to evaluate blood-brain barrier permeability .

Advanced: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Derivatization : Synthesize analogs with modified substituents (e.g., halogenation of benzodioxole or furan rings) .

Biological assays : Test against disease-relevant targets (e.g., cancer cell lines, enzyme inhibition).

  • Example : Measure IC50 for COX-2 inhibition to evaluate anti-inflammatory potential .

Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .

Advanced: How to resolve contradictions in pharmacological data?

Q. Methodological Answer :

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., MTT assay for cytotoxicity) .
  • Control experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity, DMSO for solvent effects) .
  • Statistical analysis : Apply ANOVA or t-tests to confirm significance; report p-values and confidence intervals .

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